molecular formula C18H17N3O5S3 B14129520 2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide CAS No. 1010928-61-6

2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide

Cat. No.: B14129520
CAS No.: 1010928-61-6
M. Wt: 451.5 g/mol
InChI Key: DVLBDVWQPNSZKD-UHFFFAOYSA-N
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Description

2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide is a complex organic compound that features a benzothiazole core, a phenylsulfonyl group, and a tetrahydro-1,1-dioxido-3-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide typically involves multiple steps. One common approach is to start with the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride. The tetrahydro-1,1-dioxido-3-thienyl moiety can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow chemistry to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-benzamide
  • 2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-thiazolecarboxamide

Uniqueness

2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1010928-61-6

Molecular Formula

C18H17N3O5S3

Molecular Weight

451.5 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(1,1-dioxothiolan-3-yl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H17N3O5S3/c22-17(19-13-8-9-28(23,24)11-13)12-6-7-15-16(10-12)27-18(20-15)21-29(25,26)14-4-2-1-3-5-14/h1-7,10,13H,8-9,11H2,(H,19,22)(H,20,21)

InChI Key

DVLBDVWQPNSZKD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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